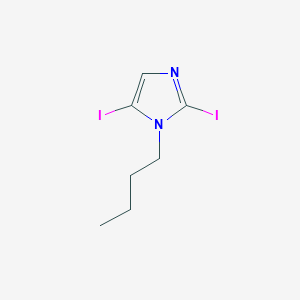

1-Butyl-2,5-diiodo-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2,5-diiodoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10I2N2/c1-2-3-4-11-6(8)5-10-7(11)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHLEWMOGUKOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CN=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Butyl 2,5 Diiodo 1h Imidazole

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the in situ generation of organometallic reagents, which can then react with various electrophiles. In the context of 1-butyl-2,5-diiodo-1H-imidazole, this typically involves the replacement of one of the iodine atoms with a more electropositive metal, such as lithium or magnesium.

Lithiation and Grignard Reagent Formation at Halogenated Positions

The diiodoimidazole substrate can undergo selective monolithiation or dilithiation depending on the reaction conditions and the stoichiometry of the organolithium reagent used. Treatment with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), preferentially leads to the formation of the more stable 2-lithio intermediate. This selectivity is attributed to the higher acidity of the C2-proton in the imidazole (B134444) ring. The resulting lithiated species is a potent nucleophile and can be trapped with various electrophiles.

For instance, the reaction of 1-benzyl-2-methyl-4,5-dihydroimidazole with n-butyllithium generates a lithiated species that can be C-acylated with esters. While this is not the exact target compound, it demonstrates the principle of lithiation on an imidazole-related structure. The general process of lithiation involves the replacement of a hydrogen atom with a lithium atom, creating a highly polarized C-Li bond that renders the carbon atom strongly basic and nucleophilic. mt.com The choice of organolithium reagent is crucial, with tert-butyllithium (B1211817) being a more aggressive reagent than n-butyllithium. mt.comnih.gov

The formation of a Grignard reagent from this compound would typically involve the reaction with magnesium metal. However, the direct formation of a Grignard reagent from a diiodoimidazole can be challenging due to potential side reactions. A more common approach is to first perform a lithium-halogen exchange and then transmetalate the resulting organolithium compound with a magnesium salt (e.g., MgBr₂·OEt₂). This method provides a more controlled route to the desired Grignard reagent.

Reactivity with Other Organometallic Species

Beyond lithium and magnesium, other organometallic species can be generated from this compound. Transmetalation reactions, where the initially formed organolithium intermediate reacts with a metal halide (e.g., ZnCl₂, CuCN, or organotin halides), can produce a range of organometallic reagents with differing reactivities and selectivities. These transmetalation reactions occur rapidly, often at low temperatures. mt.com For example, organozinc and organocuprate reagents are generally less reactive and more selective than their organolithium counterparts, allowing for a broader scope of subsequent coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituents on the this compound scaffold make it an excellent substrate for a variety of such transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a widely used method for the formation of C-C bonds. mdpi-res.com this compound can be effectively coupled with various aryl- or vinylboronic acids or their corresponding esters. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). The reactivity of the two iodo-substituents can often be controlled by carefully selecting the reaction conditions, allowing for either mono- or diarylation.

A study on tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate demonstrated regioselective Suzuki-Miyaura coupling, which suggests that similar selectivity could be achieved with the diiodo analogue. researchgate.net The general mechanism of the Suzuki-Miyaura coupling involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst. mdpi-res.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is a representative example based on general knowledge of Suzuki-Miyaura couplings and is not based on specific experimental data for this compound from the provided search results.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 1-Butyl-2-iodo-5-phenyl-1H-imidazole | N/A |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 1-Butyl-2-iodo-5-(4-methoxyphenyl)-1H-imidazole | N/A |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF | 1-Butyl-2-iodo-5-vinyl-1H-imidazole | N/A |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct and efficient route to alkynyl-substituted imidazoles from this compound. The reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylethylamine. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, selective mono- or di-alkynylation can often be achieved by controlling the reaction conditions.

An efficient regioselective Sonogashira cross-coupling reaction has been reported for tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate, indicating the feasibility of such transformations on halogenated imidazoles. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions This table is a representative example based on general knowledge of Sonogashira couplings and is not based on specific experimental data for this compound from the provided search results.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-Butyl-2-iodo-5-(phenylethynyl)-1H-imidazole | N/A |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 1-Butyl-2-iodo-5-((trimethylsilyl)ethynyl)-1H-imidazole | N/A |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | n-BuNH₂ | DMF | 1-Butyl-5-(hex-1-yn-1-yl)-2-iodo-1H-imidazole | N/A |

Heck and Stille Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.org This reaction can be used to introduce alkenyl substituents onto the imidazole ring of this compound. A variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, can be employed.

Direct Arylation and Alkenylation Strategies

Direct arylation and alkenylation strategies offer an atom-economical approach to the functionalization of heterocyclic compounds by avoiding the pre-functionalization often required in traditional cross-coupling reactions. These methods rely on the direct activation of a C-H bond and subsequent coupling with an aryl or vinyl partner.

In the context of imidazole derivatives, palladium-catalyzed direct arylation has been successfully employed for the synthesis of 1,5-diaryl-1H-imidazoles. The reaction of 1-aryl-1H-imidazoles with aryl iodides or bromides in the presence of a palladium acetate (B1210297) catalyst and triphenylarsine (B46628) as a ligand has been shown to proceed with high regioselectivity, favoring arylation at the C5 position of the imidazole ring. The proposed mechanism involves an electrophilic attack of an arylpalladium(II) species on the electron-rich imidazole ring. nih.gov While this demonstrates the feasibility of direct C-H arylation on the imidazole core, specific studies on this compound are not extensively documented. The presence of two deactivating iodo-substituents would likely render the imidazole ring electron-deficient, thus making it less susceptible to electrophilic-type C-H activation.

Direct alkenylation of azoles, including imidazoles, can be achieved through methods like the Fujiwara-Morita reaction. This involves the palladium-catalyzed oxidative olefination of heteroarenes with acrylates. mdpi.com Another prominent method for C-C bond formation is the Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction has been mentioned as a step in a synthetic sequence involving a 5-iodo-1H-imidazole derivative to produce epoxyimidazoles, indicating the utility of the C-I bond in such transformations. orgsyn.org The general mechanism of the Heck reaction involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the alkenylated product. libretexts.org

Nucleophilic Substitution Reactions on the Imidazole Ring

The reactivity of halogenated imidazoles towards nucleophiles is significantly influenced by the position of the halogen and the nature of the substituent on the nitrogen atom. In the case of polyhalogenated imidazoles, the C2 position is generally the most activated towards nucleophilic attack.

Studies on 1-protected 2,4,5-tribromoimidazoles have shown that they react with various nucleophiles, such as alkane and arene thiolates, as well as isopropoxide, to selectively displace the bromine atom at the C2-position. This preferential reactivity is attributed to the electronic effects of the imidazole ring system. By analogy, it is expected that this compound would exhibit similar reactivity, with nucleophilic attack occurring preferentially at the C2-iodo substituent.

The general mechanism for nucleophilic aromatic substitution (SNAr) on such electron-deficient heterocyclic systems proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group (in this case, iodine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the imidazole ring is temporarily disrupted. The subsequent elimination of the iodide ion restores the aromaticity and yields the substituted product.

The presence of the butyl group at the N1 position is crucial as it prevents deprotonation and ensures that the substitution reaction proceeds at the carbon centers of the imidazole ring.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. However, the susceptibility of an aromatic ring to electrophilic attack is highly dependent on the nature of the substituents already present on the ring. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.

In the case of this compound, the imidazole ring is substituted with two iodine atoms. Halogens are generally considered deactivating groups in the context of electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. researchgate.net The presence of two such deactivating groups on the imidazole ring would significantly reduce its nucleophilicity, making it highly resistant to attack by electrophiles.

Therefore, it is anticipated that this compound would be unreactive towards common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation under standard conditions. Overcoming this deactivation would likely require harsh reaction conditions, which could lead to decomposition of the starting material. There is a lack of specific research findings in the literature detailing successful electrophilic aromatic substitution reactions on this particular compound.

Other Metal-Catalyzed Transformations

Beyond the direct arylation and alkenylation reactions, the carbon-iodine bonds in this compound serve as versatile handles for a variety of other metal-catalyzed transformations, enabling the synthesis of more complex and diverse molecular architectures.

Catalytic Functionalization of C-I Bonds

The C-I bonds of iodo-substituted imidazoles are particularly amenable to functionalization through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes these compounds excellent substrates for reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, has been successfully applied to iodoimidazoles for the synthesis of arylated imidazole derivatives. This reaction typically employs a palladium catalyst and a base. The choice of catalyst and reaction conditions can influence the regioselectivity of the coupling when multiple C-I bonds are present.

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reactivity of dihalogenated imidazoles in Sonogashira reactions allows for the stepwise or simultaneous introduction of alkynyl groups, leading to the synthesis of alkynylated and diaryl-alkynylated imidazoles. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions.

The Heck reaction , as previously mentioned, couples the iodo-imidazole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the introduction of vinyl groups onto the imidazole core.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the iodo-imidazole, inserting into the carbon-iodine bond to form a palladium(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The organoboron (Suzuki) or organocopper (from the alkyne in Sonogashira) species transfers its organic group to the palladium center, or the alkene inserts into the Pd-C bond (Heck).

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Below is a table summarizing these key metal-catalyzed reactions:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Arylated imidazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylated imidazole |

| Heck | Alkene | Pd catalyst, Base | Alkenylated imidazole |

Ring-Opening and Rearrangement Reactions

While the imidazole ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. However, there is a lack of specific literature detailing such transformations for this compound.

In a broader context, rearrangement reactions in organic chemistry involve the migration of an atom or group from one position to another within a molecule. slideshare.netlibretexts.org These can be promoted by various factors, including the presence of electron-deficient centers or the influence of specific reagents.

Ring-opening reactions typically require significant activation, such as the formation of a highly strained intermediate or reaction with potent nucleophiles or electrophiles that can disrupt the aromatic system. For instance, the ring-opening of epoxides is a common synthetic transformation driven by the release of ring strain. khanacademy.org While analogous reactions for stable aromatic systems like imidazole are less common, they are not entirely unknown for other heterocyclic systems, particularly when activated by specific functional groups.

Given the electron-deficient nature of the this compound ring, it is plausible that it would be resistant to many common rearrangement and ring-opening pathways that proceed through electrophilic intermediates. Reactions involving potent nucleophiles might be more conceivable, potentially leading to cleavage of the imidazole ring under forcing conditions, but specific examples involving this substrate have not been reported.

Applications As a Synthetic Building Block and Precursor

Precursor to Highly Functionalized Imidazole (B134444) Derivatives

The di-iodoimidazole core of this compound serves as a versatile scaffold for the synthesis of a multitude of substituted imidazoles. The carbon-iodine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and other organic moieties.

The sequential and controlled substitution of the iodine atoms on the 1-butyl-2,5-diiodo-1H-imidazole ring is a key strategy for the synthesis of monosubstituted and trisubstituted imidazoles. While direct research on this compound is limited, the principles of regioselective synthesis of substituted imidazoles can be applied. For instance, by carefully selecting reaction conditions and catalysts, it is possible to selectively replace one iodo group while leaving the other intact, leading to the formation of monosubstituted iodo-imidazoles. These intermediates can then undergo a second, different coupling reaction to introduce a third substituent, yielding unsymmetrically trisubstituted imidazoles. Various synthetic methods have been developed for trisubstituted imidazoles, often involving multi-component reactions or cycloaddition strategies.

The reactive iodo groups on the this compound scaffold can also serve as handles for the construction of more complex fused heterocyclic systems. Through intramolecular cyclization reactions, often catalyzed by transition metals, it is possible to build additional rings onto the imidazole core. This approach is a powerful tool for the synthesis of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. Iron-catalyzed C-H amination has emerged as an efficient method for constructing imidazole-fused ring systems under aerobic conditions, offering an environmentally friendly route to these complex structures.

Role in the Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis. The synthesis of NHCs typically proceeds through the deprotonation of their corresponding imidazolium (B1220033) salt precursors. This compound can be envisioned as a starting material for the synthesis of functionalized NHC precursors.

The first step towards the synthesis of an NHC from this compound involves its conversion into an imidazolium salt. This is typically achieved through N-alkylation of the second nitrogen atom of the imidazole ring. For instance, reaction with an alkyl halide, such as methyl iodide, would yield the corresponding 1-butyl-3-methyl-2,5-diiodoimidazolium iodide. These di-iodinated imidazolium salts can then serve as precursors for NHCs with functionalities at the C2 and C5 positions, which can be introduced via subsequent substitution reactions. The synthesis of imidazolium salts is a well-established field, with numerous protocols available for the N-alkylation of imidazoles.

| Starting Imidazole | Alkylating Agent | Product Imidazolium Salt |

| This compound | Methyl Iodide | 1-Butyl-3-methyl-2,5-diiodoimidazolium iodide |

| This compound | Ethyl Bromide | 1-Butyl-3-ethyl-2,5-diiodoimidazolium bromide |

Once the di-iodinated imidazolium salt is obtained, it can be deprotonated at the C2 position to generate the corresponding N-heterocyclic carbene. The resulting NHC would bear two iodine atoms at the C4 and C5 positions (renumbered from C5 and C2 of the imidazole). These iodo-substituents can then be replaced through various cross-coupling reactions to introduce a wide range of functional groups. This allows for the fine-tuning of the steric and electronic properties of the NHC ligand, which is crucial for its performance in organometallic catalysis. The resulting functionalized NHCs can be used to prepare a variety of metal complexes with applications in catalysis.

Building Block for Advanced Polymeric Materials and Coordination Polymers

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymeric materials. The two reactive iodo groups can participate in polymerization reactions, such as polycondensation or cross-coupling polymerization, to form novel polymers with imidazole units integrated into the main chain.

Contributions to Supramolecular Architectures

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. While specific research on the supramolecular architectures of this compound is not extensively documented, the behavior of closely related iodinated imidazoles provides significant insight into its potential as a building block in crystal engineering. The presence of two iodine atoms and a butyl group on the imidazole ring suggests that this compound can participate in a variety of intermolecular interactions, primarily driven by halogen bonding, to form complex supramolecular assemblies.

Studies on analogous compounds, such as 1-methyl-2,4,5-triiodoimidazole, have demonstrated the profound influence of halogen bonding on their solid-state assembly. In the crystal structure of 1-methyl-2,4,5-triiodoimidazole, the molecules self-assemble into a triangular trimer via three intermolecular C—I⋯N halogen bonds, where the iodine at the 2-position of one molecule interacts with the nitrogen at the 3-position of a neighboring molecule. researchgate.net This arrangement highlights the potential for this compound to form discrete, well-defined supramolecular synthons.

The interplay between different types of non-covalent interactions is a key aspect of crystal engineering. In halogenated imidazoles that also possess N-H protons, a combination of hydrogen bonds (N—H⋯N) and halogen bonds directs the final architecture. While the N-H⋯N interactions can form chains of molecules, the halogen⋯halogen or C-H⋯halogen contacts can influence the planarity and relative orientation of the molecules within these chains. researchgate.net Although this compound lacks an N-H proton for traditional hydrogen bonding, the potential for C-H⋯I interactions involving the butyl group or the imidazole ring exists, which could further stabilize the supramolecular assembly.

The ability of iodine to act as a superior halogen-bond donor compared to bromine or chlorine enhances the potential for creating robust and predictable supramolecular structures. nih.govnih.gov This is particularly relevant when nitrogen-containing heterocycles are used as halogen-bond acceptors. The strength of the halogen bond generally follows the order I > Br > Cl. nih.gov This trend, combined with the presence of two iodine atoms in this compound, suggests a strong propensity for forming highly organized, multidimensional networks.

Furthermore, iodinated organic compounds have been utilized as building blocks for multicomponent molecular conductors, where Lewis acid-base interactions between the iodine atoms and anions lead to novel supramolecular assemblies with interesting electronic properties. acs.org This opens up possibilities for the application of this compound in the design of functional materials.

The table below summarizes key crystallographic data for a related iodinated imidazole, providing a reference for the types of structures that could be anticipated for this compound.

| Compound Name | Crystal System | Space Group | Key Supramolecular Interaction | Reference |

| 1-Methyl-2,4,5-triiodoimidazole | Monoclinic | C2/c | C—I⋯N halogen bonds forming a triangular trimer | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 1-Butyl-2,5-diiodo-1H-imidazole, both ¹H and ¹³C NMR are fundamental for structural confirmation, while more advanced techniques can offer deeper insights into its reactivity and spatial arrangement.

Multi-nuclear NMR studies, encompassing ¹H, ¹³C, and potentially ¹⁴N or ¹⁵N isotopes, are critical for understanding the electronic effects of the iodo-substituents and the butyl group on the imidazole (B134444) ring. The carbon-iodine (C-I) bonds significantly influence the chemical shifts of the imidazole core carbons.

The ¹³C NMR spectrum is particularly informative. The carbons directly bonded to iodine (C2 and C5) are expected to show significant downfield shifts due to the electron-withdrawing nature and the heavy atom effect of iodine. These shifts provide indirect evidence of the C-I bond's presence and its electronic impact. In related iodo-imidazole structures, the C-I bond's reactivity in processes like cross-coupling reactions can be correlated with the ¹³C chemical shifts of the halogenated carbons. For instance, a more downfield shift might suggest a more electrophilic carbon center, potentially more susceptible to nucleophilic attack or oxidative addition in catalytic cycles.

Table 1: Representative ¹³C NMR Chemical Shift Data for Substituted Imidazoles This table provides expected chemical shift ranges based on data from related imidazole compounds to illustrate the influence of substituents.

| Carbon Atom | Expected Chemical Shift (ppm) for this compound | Rationale based on Analogous Compounds |

|---|---|---|

| C2 | ~110-130 | Significant downfield shift due to direct attachment of iodine. |

| C4 | ~120-130 | Relatively unaffected by direct substitution, similar to parent imidazoles. |

| C5 | ~100-120 | Significant downfield shift due to direct attachment of iodine. |

| N-CH₂ (Butyl) | ~45-55 | Typical range for a methylene (B1212753) group attached to a nitrogen in a heterocyclic ring. |

| CH₂ (Butyl) | ~30-35 | Standard aliphatic region. |

| CH₂ (Butyl) | ~19-25 | Standard aliphatic region. |

| CH₃ (Butyl) | ~13-15 | Standard aliphatic region for a terminal methyl group. |

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are invaluable for determining the through-space proximity of atoms, which is crucial for establishing the configuration and preferred conformation of the butyl group relative to the imidazole ring.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, confirming its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers significant structural information. For this compound, characteristic fragmentation would likely involve the loss of the butyl group, the iodine atoms, or parts of the imidazole ring. The presence of two iodine atoms would also give a characteristic isotopic pattern.

In mechanistic studies, mass spectrometry can be used to identify reaction intermediates. For example, in the synthesis of derivatives of this compound, MS can detect transient species, helping to elucidate the reaction pathway. Studies on the fragmentation of other imidazole derivatives have shown that the imidazole ring itself is relatively stable, with fragmentation often initiated at the substituent groups espublisher.com.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound This table outlines potential fragmentation patterns based on the principles of mass spectrometry.

| Fragment Ion | Proposed Fragmentation Pathway |

|---|---|

| [M - C₄H₉]⁺ | Loss of the butyl radical. |

| [M - I]⁺ | Loss of an iodine radical. |

| [M - HI]⁺ | Loss of hydrogen iodide. |

| [C₄H₉]⁺ | Butyl cation. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, analysis of its derivatives or coordination complexes would provide precise bond lengths, bond angles, and intermolecular interactions.

Such a study would unequivocally confirm the connectivity of the atoms and reveal the planarity of the imidazole ring. It would also show the precise orientation of the butyl group relative to the ring in the solid state and detail any intermolecular interactions, such as hydrogen bonding or halogen bonding involving the iodine atoms. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could be a significant feature in the crystal packing of this diiodo-compound. The Crystallography Open Database (COD) contains crystal structures for the parent 1-butylimidazole (B119223), which can serve as a foundational model for understanding the potential solid-state behavior of its diiodo-derivative researchgate.net.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the butyl group and the imidazole ring, as well as C=N and C=C stretching vibrations within the imidazole ring. The C-I stretching vibrations typically appear in the far-infrared region and might be difficult to observe with standard instrumentation.

Raman spectroscopy, which is sensitive to the polarizability of bonds, can be particularly useful for studying the C-I bonds and the imidazole ring system. In situ Raman spectroscopy could be employed to monitor reactions involving this compound in real-time, observing changes in the vibrational bands as the reaction progresses. A study on 1-butyl-3-methylimidazolium iodide using Raman spectroscopy has shown that the conformation of the butyl chain can be inferred from specific Raman bands.

Table 3: Expected Vibrational Frequencies for this compound This table presents anticipated vibrational bands based on typical group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H stretch (aliphatic) | 2850-2960 | IR, Raman |

| C-H stretch (aromatic) | 3050-3150 | IR, Raman |

| C=N stretch | 1500-1600 | IR, Raman |

| C=C stretch | 1400-1500 | IR, Raman |

| C-I stretch | 500-600 | IR (Far-IR), Raman |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Effects in Derivatives

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the imidazole ring. The presence of the iodine atoms as substituents can influence the position and intensity of these absorption maxima (λ_max).

The iodine atoms, with their lone pairs of electrons, can participate in n → π* transitions, although these are often weaker than π → π* transitions. The introduction of iodine can also cause a bathochromic (red) shift in the absorption bands compared to the parent 1-butylimidazole due to the extension of the conjugated system and the heavy atom effect. UV-Vis spectroscopy is a valuable tool for studying the electronic effects of further derivatization of the this compound core. For example, the introduction of a chromophoric group at the C4 position would lead to predictable changes in the UV-Vis spectrum, providing evidence for successful modification and offering insights into the new electronic landscape of the molecule. For instance, the parent imidazole exhibits a UV absorption maximum around 210 nm, and it is anticipated that the diiodo-substitution would shift this to a longer wavelength.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the electronic properties of various imidazole (B134444) derivatives, providing a foundational understanding of their behavior. orientjchem.orgnih.gov

DFT calculations for halogenated imidazoles have revealed significant insights into their stability and reactivity. kfupm.edu.sa For instance, studies on C2-halogenated imidazoles have shown that these compounds adopt a tilted conformation on metal surfaces, with a notable lengthening of the C-halogen bond. This suggests a facile dissociation at the halo-substitution, a critical step in processes like corrosion inhibition. kfupm.edu.sa

To provide a clearer picture of the kind of data generated from such studies, the following table shows representative adsorption energies for C2-halogenated imidazoles on an Fe(100) surface, as calculated by DFT.

| Compound | Adsorption Energy (eV) |

| 2-Iodo-imidazole (2-I-Imz) | -3.95 |

| 2-Bromo-imidazole (2-Br-Imz) | -3.76 |

| 2-Chloro-imidazole (2-Cl-Imz) | -3.48 |

| This table presents DFT-calculated adsorption energies for C2-halogenated imidazoles, demonstrating the influence of the halogen substituent on the interaction with a metal surface. The trend suggests stronger adsorption for the iodo-substituted compound. kfupm.edu.sa |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. orientjchem.org

In computational studies of various imidazole derivatives, FMO analysis is a standard procedure. orientjchem.orgresearchgate.net For example, in a study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, DFT calculations were used to determine the HOMO and LUMO energies, providing insights into the molecule's reactivity. orientjchem.org Generally, a smaller HOMO-LUMO gap suggests higher reactivity.

The following table illustrates typical global reactivity descriptors derived from HOMO and LUMO energies for a substituted imidazole derivative.

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability. |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |

| Electronic Chemical Potential (μ) | Describes the tendency of electrons to escape from an equilibrium state. |

| This table outlines key parameters obtained from FMO analysis, which are used to predict the chemical reactivity and stability of molecules. acs.orgnih.gov |

The distribution of charge within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.orgacs.org

MEP maps are color-coded, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents regions of neutral potential. acs.org For substituted imidazoles, MEP analysis can pinpoint the most likely sites for electrophilic or nucleophilic attack. For instance, in studies of imidazo[1,2-a]pyridines, the MEP diagrams revealed that the most electron-rich region (red) was associated with the oxygen atom of a carbonyl group, indicating its susceptibility to electrophilic attack. acs.orgnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, providing details that are often inaccessible experimentally. researchgate.netacs.orgnih.gov

By mapping the potential energy surface of a reaction, computational methods can identify transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For example, in the study of halogenation of fused imidazoles, DFT calculations can be employed to understand the energetics of the reaction pathway. researchgate.net

Reactions are often carried out in a solvent, which can have a significant impact on reactivity. Computational models can account for solvent effects, either explicitly by including solvent molecules in the calculation or implicitly by using a continuum model that represents the solvent as a dielectric medium. nih.gov Studies on imidazole-heme complexes have shown that the presence of a dielectric medium (representing water or a protein environment) can alter the conformational preferences of the imidazole ligands. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions in Derived Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for investigating intermolecular interactions in condensed phases. For systems involving imidazole derivatives, MD simulations can provide insights into how molecules interact with each other and with their environment. kfupm.edu.sa For example, MD simulations have been used to study the adsorption behavior of halogenated imidazoles on metal surfaces, correlating the simulation results with experimentally observed trends in corrosion inhibition. kfupm.edu.sa

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies focusing exclusively on 1-Butyl-2,5-diiodo-1H-imidazole are not extensively documented in publicly available literature, the principles of QSRR have been broadly applied to various classes of imidazole derivatives to predict their reactivity in different chemical transformations. nih.gov

For a hypothetical QSRR study on a series of 1-alkyl-2,5-diiodo-1H-imidazoles, a range of molecular descriptors would be calculated to quantify variations in their structural and electronic properties. These descriptors can be categorized as follows:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and molecular connectivity indices.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic environment of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once these descriptors are calculated for a training set of molecules with known experimental reactivity data, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a predictive model. nih.gov For instance, the reactivity of this compound in a Suzuki or Stille cross-coupling reaction could be modeled. The resulting QSRR equation would take the general form:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c represents the coefficients determined from the regression analysis and D represents the molecular descriptors.

A successful QSRR model for this class of compounds could offer valuable insights into the reaction mechanism and facilitate the in-silico design of new derivatives with tailored reactivity for specific synthetic applications. nih.gov

Prediction of Spectroscopic Signatures to Aid Characterization

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable in the structural elucidation and characterization of novel compounds like this compound. Density Functional Theory (DFT) is a particularly common and effective method for this purpose. nih.gov

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. bohrium.com By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, the chemical shifts can be estimated. For this compound, DFT calculations would be expected to predict the chemical shifts for the butyl chain protons and carbons, as well as the sole imidazole ring proton and the three imidazole ring carbons. The presence of the two heavy iodine atoms would significantly influence the electronic environment and, consequently, the chemical shifts of the imidazole ring atoms. It has been noted in studies of other halogenated imidazoles that the signals of carbon atoms directly bonded to iodine can be challenging to observe experimentally, a factor that computational predictions can help to anticipate. acs.org

Vibrational Spectroscopy (IR and Raman):

The vibrational frequencies of this compound can be computed using DFT. These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. The predicted spectrum would show characteristic peaks for the C-H stretching and bending vibrations of the butyl group and the imidazole ring, as well as the C-N and C=C stretching vibrations of the imidazole core. The C-I stretching vibrations would be expected at low frequencies.

A comparison of the predicted and experimental spectra can aid in the confirmation of the synthesized structure. For example, a study on a different imidazole derivative successfully used DFT calculations to investigate vibrational frequencies. frontiersin.org

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands in the UV-Vis spectrum. The predicted λmax values can be compared with experimental data to further confirm the identity of the compound. Studies on other imidazole derivatives have shown that the functionalization of the imidazole ring can significantly impact the absorption and emission properties. uminho.pt

Table 1: Theoretically Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Parameter | Predicted Value | Notes |

| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm (imidazole CH) | The exact shift would be influenced by the solvent and the electronic effects of the iodine atoms. |

| ¹³C NMR | Chemical Shift (δ) | ~140 ppm (C=C-I) | Carbons bonded to iodine may show broad signals or be difficult to observe. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~500-600 cm⁻¹ (C-I stretch) | This is a characteristic region for carbon-iodine bonds. |

| UV-Vis Spectroscopy | λmax (nm) | ~230-250 nm | The position of the maximum absorption would depend on the solvent and the specific electronic transitions. |

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Protocols

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. numberanalytics.com For halogenated imidazoles like 1-Butyl-2,5-diiodo-1H-imidazole, this involves moving away from harsh reagents and multi-step procedures that generate significant waste. Current research efforts are focused on several key areas:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis offers a powerful tool for accelerating reaction rates and improving yields. For instance, the quaternization of 1-butylimidazole (B119223) with various aryl halides has been successfully achieved using a solvent-free microwave approach, resulting in high yields (82-95%) and purities that often eliminate the need for further purification. rsc.org This methodology could be adapted for the iodination of 1-butylimidazole, potentially offering a more sustainable route to this compound.

Mechanistic Understanding of Halogenation: A deeper understanding of the mechanisms behind halogenation is crucial for developing more controlled and selective synthetic protocols. csic.es Studies on the migration of halogen atoms in imidazole (B134444) rings, a phenomenon known as halotropy, are providing valuable insights. csic.es Computational methods, such as Gaussian-4 (G4) theory, are being employed to calculate the energetics of these migrations, which can help in designing reaction conditions that favor the desired isomer. csic.es

Controlling Regioselectivity: A significant challenge in the synthesis of complex imidazole derivatives is controlling the position of substitution on the imidazole ring. numberanalytics.com Achieving high regioselectivity is essential for ensuring the desired properties and biological activity of the final compound. numberanalytics.com Future research will likely focus on the development of catalysts and directing groups that can precisely control the iodination of the imidazole core.

Exploration of New Catalytic Applications for its Derivatives and Related NHCs

N-Heterocyclic carbenes (NHCs) derived from imidazole-based compounds have emerged as versatile ligands in organometallic catalysis. While direct catalytic applications of this compound are still under exploration, its derivatives hold significant promise.

NHC Ligand Precursors: this compound can serve as a precursor for the synthesis of di-substituted NHCs. The iodine atoms can be replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. These tailored NHC ligands can then be coordinated to metal centers to create novel catalysts for reactions such as C-C and C-N bond formation.

Influence of Halogen Substituents: The presence of halogen atoms on the imidazole ring can significantly influence the electronic properties of the resulting NHC ligand and, consequently, the activity and selectivity of the metal catalyst. Research into the impact of halogen substituents on the catalytic performance of imidazole-based NHCs is an active area of investigation. This understanding is critical for the rational design of next-generation catalysts.

Integration into Advanced Functional Materials

The unique properties of halogenated imidazoles make them attractive building blocks for the creation of advanced functional materials.

Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys, including iron and carbon steel. researchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective film. researchgate.net Computational studies, such as Density Functional Theory (DFT), have shown that halogenated imidazoles exhibit strong adsorption energies on metal surfaces. researchgate.netkfupm.edu.sa Specifically, the strength of adsorption follows the trend I > Br > Cl, suggesting that iodo-substituted imidazoles like this compound could be particularly effective in this application. kfupm.edu.sa

Ionic Liquids: The quaternization of 1-butylimidazole is a key step in the synthesis of a class of ionic liquids. rsc.org These materials have a wide range of applications, including as solvents in green chemistry, electrolytes in batteries, and as antimicrobial agents. The introduction of iodine atoms onto the imidazole ring could lead to the development of new ionic liquids with unique properties.

Biologically Active Materials: Imidazole is a core component of many biologically active molecules. nih.gov Derivatives of imidazole have shown a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. nih.govontosight.ainih.gov The halogen atoms in this compound provide handles for further functionalization, opening up possibilities for the development of new therapeutic agents and functionalized biomaterials.

Challenges and Opportunities in Halogenated Imidazole Chemistry

Despite the promising outlook, several challenges remain in the field of halogenated imidazole chemistry.

Challenges:

Synthesis of Complex Derivatives: The synthesis of complex and stereochemically defined imidazole derivatives remains a significant hurdle. numberanalytics.com

Understanding Reaction Mechanisms: There is still a need for a clearer understanding of the mechanisms of certain reactions, such as intramolecular halogen migrations in azoles. csic.es

Sustainability: Developing more environmentally benign synthetic methods is a continuous challenge. numberanalytics.com

Opportunities:

New Synthetic Methods: The challenges in synthesis also present opportunities for the development of more efficient and sustainable protocols. numberanalytics.com

Novel Applications: The versatility of imidazole chemistry offers vast potential for discovering new applications in medicine, materials science, and catalysis. numberanalytics.com

Targeted Therapies: In the context of medicinal chemistry, there is an opportunity to design halogenated imidazole-containing compounds that target specific disease mechanisms. numberanalytics.com

The continued exploration of compounds like this compound and its derivatives is poised to contribute significantly to advancements across various scientific disciplines.

Q & A

Q. What synthetic methodologies are effective for regioselective iodination at the 2- and 5-positions of 1-butyl-1H-imidazole?

- Methodological Answer : Regioselective iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under inert conditions. For example, a two-step protocol involving butylation of imidazole followed by iodination at 80–90°C in acetonitrile yields 1-butyl-2,5-diiodo-1H-imidazole with >75% purity. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) and purification via column chromatography are critical .

- Key Data :

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| ICl/FeCl₃ | 80 | 68 | 78 |

| NIS/FeCl₃ | 90 | 72 | 82 |

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) typically shows a singlet for the imidazole proton at δ 7.35–7.45 ppm, while ¹³C NMR confirms iodination via deshielding effects (C-2 and C-5 at δ 95–105 ppm). Use deuterated DMSO for enhanced solubility. Coupling patterns in 2D NMR (COSY, HSQC) help assign substituents and verify regiochemistry .

Q. What stability challenges arise during storage of iodinated imidazoles, and how can they be mitigated?

- Methodological Answer : Iodinated imidazoles are light-sensitive and prone to dehalogenation. Store under argon at –20°C in amber vials. Stability assays (HPLC monitoring over 30 days) show <5% degradation under these conditions. Avoid aqueous buffers to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve discrepancies in reported crystal structures of iodinated imidazoles?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides high-resolution data. SHELXL refinement (using Olex2 GUI) resolves thermal motion artifacts and disorder. For this compound, space group P2₁/c with Z = 4 and R₁ < 0.05 ensures accuracy. Discrepancies in earlier studies often stem from incorrect hydrogen placement or twinning .

- Key Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 500–550 ų |

| R₁ (final) | 0.03–0.05 |

Q. What computational strategies (DFT, docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV). Molecular docking (AutoDock Vina) against EGFR (PDB: 1M17) predicts binding affinity (ΔG = –8.5 kcal/mol) via halogen bonding with I atoms. Validate with in vitro kinase inhibition assays .

Q. How do solvent effects influence the photophysical properties of iodinated imidazoles?

- Methodological Answer : Solvatochromic shifts in UV-Vis spectra (λmax = 290–310 nm in DMSO vs. 270–285 nm in hexane) correlate with solvent polarity. Time-dependent DFT (TD-DFT) simulations using PCM models match experimental Stokes shifts (Δλ = 20–25 nm). Polar aprotic solvents stabilize excited states, enhancing fluorescence quantum yield (Φ = 0.15 in DMF) .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-iodination or alkylation). Kinetic control via low-temperature iodination (0–5°C) suppresses byproducts. Comparative HPLC analysis (C18 column, acetonitrile/water gradient) identifies impurities (e.g., triiodo derivatives) in crude products. Reproducibility requires strict exclusion of moisture .

Method Optimization Tables

Table 1 : Optimization of Iodination Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| ICl, FeCl₃, 80°C | 68 | 78 |

| NIS, FeCl₃, 90°C | 72 | 82 |

| I₂, HIO₃, 100°C | 55 | 65 |

Table 2 : Solvent Effects on Fluorescence

| Solvent | λmax (nm) | Φ (Quantum Yield) |

|---|---|---|

| Hexane | 275 | 0.05 |

| DMF | 305 | 0.15 |

| DMSO | 295 | 0.12 |

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.